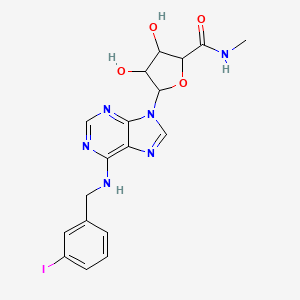
IB-MECA
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N6-(3-Iodobenzyl)adenosine-5’-N-methyluronamide involves several steps. One common method includes the reaction of 6-halopurine-9-riboside with a diol protecting reagent, followed by the oxidation of the primary alcohol in the diol-protected 6-halopurine-9-riboside . This method is noted for its simplicity and high yield, making it suitable for Good Manufacturing Production (GMP).
Analyse Chemischer Reaktionen
N6-(3-Iodobenzyl)adenosine-5’-N-methyluronamide undergoes various chemical reactions, including:
Oxidation: This reaction often involves the use of oxidizing agents to convert the compound into different oxidation states.
Reduction: Reducing agents can be used to alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N6-(3-Iodobenzyl)adenosine-5’-N-methyluronamide has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the A3 adenosine receptor and its interactions with other molecules.
Biology: The compound is used to investigate cellular processes and signaling pathways involving the A3 adenosine receptor.
Wirkmechanismus
N6-(3-Iodobenzyl)adenosine-5’-N-methyluronamide exerts its effects by selectively binding to the A3 adenosine receptor. This binding leads to the activation of several intracellular signaling pathways, including the inhibition of adenylate cyclase, stimulation of [35S]GTPγS binding, and translocation of arrestin . These pathways play crucial roles in mediating the compound’s anti-inflammatory and anti-cancer effects.
Vergleich Mit ähnlichen Verbindungen
N6-(3-Iodobenzyl)adenosine-5’-N-methyluronamide is often compared with its 2-chloro analogue, Cl-IB-MECA. Both compounds are selective agonists for the A3 adenosine receptor and have similar therapeutic applications. Cl-IB-MECA has been found to have higher affinity and selectivity for the A3 adenosine receptor, making it a more potent agonist .
Other similar compounds include:
N6-(4-Amino-3-iodobenzyl)adenosine-5’-N-methyluronamide: This compound has been studied for its potential therapeutic effects and has shown promising results in preclinical studies.
2-Chloro-N6-(3-iodobenzyl)adenosine-5’-N-methylcarboxamide: Known for its anti-proliferative effects on various types of tumors.
N6-(3-Iodobenzyl)adenosine-5’-N-methyluronamide stands out due to its unique structure and selective binding to the A3 adenosine receptor, making it a valuable compound for scientific research and therapeutic applications.
Eigenschaften
IUPAC Name |
3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN6O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-3-2-4-10(19)5-9/h2-5,7-8,12-14,18,26-27H,6H2,1H3,(H,20,28)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJXGQILHAUCCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)I)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















